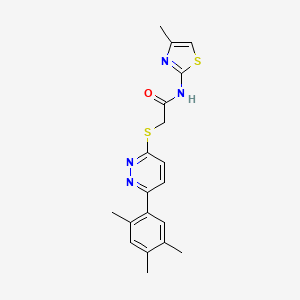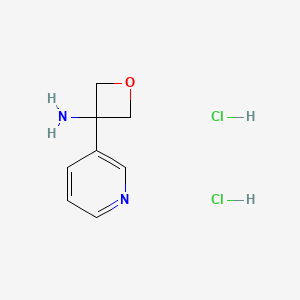
(3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)(2,4-二氯苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals that combine azetidine and triazole rings with dichlorophenyl methanone, indicating a structure potentially useful for various organic and medicinal chemistry applications due to the presence of bioactive motifs.
Synthesis Analysis
Synthesis approaches for related compounds often involve stepwise constructions of the azetidine and triazole rings followed by their integration with dichlorophenyl methanone. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed using a three-step, one-pot construction of the chiral azetidine ring, demonstrating a practical approach to synthesizing complex azetidine-containing compounds (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves detailed X-ray crystallography or NMR spectroscopy to elucidate. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established, providing insight into the spatial arrangement and bonding interactions of similar triazole-containing compounds (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include catalytic asymmetric additions, cycloadditions, and nucleophilic substitutions, revealing their reactivity and potential for further chemical transformations. The use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions indicates the reactivity of triazolyl groups in facilitating chemical reactions (Ozcubukcu et al., 2009).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility of these compounds can be crucial for their application and handling. Analytical techniques like melting point analysis, elemental analysis, and spectroscopy are essential for characterizing these aspects, though specific data for the compound was not found.
Chemical Properties Analysis
Chemical properties including stability, reactivity with other chemical entities, and the ability to participate in specific chemical reactions are key to understanding the utility of these compounds. For instance, the synthesis and study of reactions towards sulfur- and oxygen-containing nucleophiles of a related compound highlights the versatility and reactivity of these chemicals (Pouzet et al., 1998).
科学研究应用
生物活性筛选
1,2,3-三唑环是一个结构片段,其存在于化合物中使它们具有吸引力,可以筛选生物活性 . 这是因为它是一种酰胺键的等电子体,抵抗代谢降解,并且可以形成氢键,这对与生物靶标的结合很重要 .
抗真菌活性
1H-1,2,3-三唑-4-羧酸衍生物用于合成具有抗真菌活性的化合物 .
抗菌活性
这些化合物对结核分枝杆菌 H37Rv 菌株表现出抗菌活性 .
抗病毒活性
它们还表现出抗病毒活性,对抗甲型流感病毒和单纯疱疹病毒 1 型 (HSV-1) 的复制 .
抗癌活性
耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) 治疗
(1H-1,2,3-三唑-1-基)乙酸用于合成对抗耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌的活性化合物 .
单酰基甘油脂肪酶拮抗剂
HIV-1 衣壳抑制剂
合成和生物学测试了许多 (1H-1,2,3-三唑-1-基)乙酸衍生物,使其能够作为 HIV-1 衣壳 (HIV-1 CA) 的抑制剂,以便根据其设计抗病毒药物 .
作用机制
Target of Action
The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring, a structural fragment found in many biologically active compounds . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction . The exact mode of action will depend on the specific target molecule and the biological context.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , suggesting that this compound may also affect bacterial growth and survival pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation , which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment .
未来方向
属性
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQHBCQZUVTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)
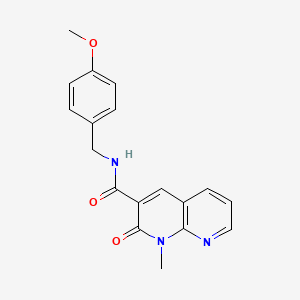
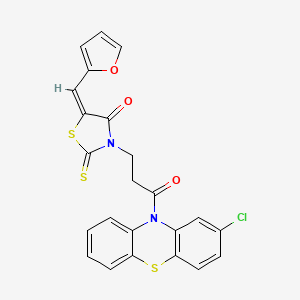
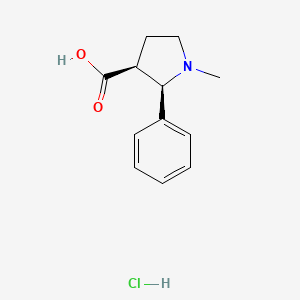
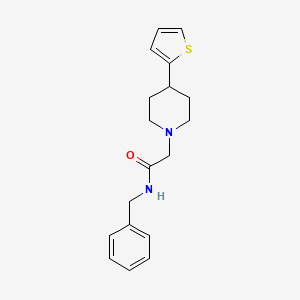
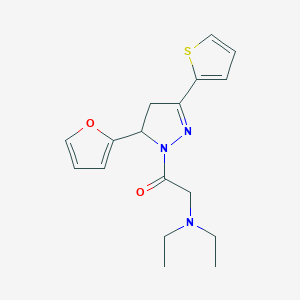
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)


